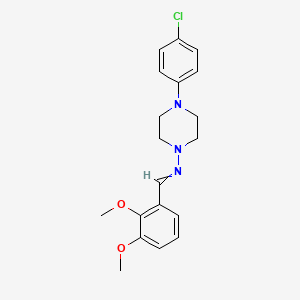![molecular formula C20H17N3O3S B6131215 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6131215.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DNTB and is used in biochemical and physiological research.
Mécanisme D'action
DNTB acts as a chromogenic substrate for proteases. When a protease cleaves the amide bond in DNTB, the nitrophenyl group is released, resulting in a yellow color change. The rate of color change is directly proportional to the protease activity, which allows for the determination of protease activity.
Biochemical and Physiological Effects:
DNTB has no known biochemical or physiological effects on living organisms. This compound is only used in vitro for biochemical and physiological research.
Avantages Et Limitations Des Expériences En Laboratoire
DNTB has several advantages for lab experiments. It is easy to use, cost-effective, and provides a rapid and sensitive method for the determination of protease activity. However, DNTB has some limitations. It is not specific for a particular protease and can be cleaved by multiple proteases. Additionally, DNTB is sensitive to pH changes and requires careful optimization of pH conditions for accurate protease activity measurements.
Orientations Futures
There are several future directions for the use of DNTB in scientific research. One potential direction is the development of DNTB-based assays for the determination of protease activity in complex biological samples, such as blood or tissue samples. Another potential direction is the use of DNTB in the study of protease inhibitors and their potential therapeutic applications. Additionally, DNTB can be used in the study of protease activity in disease states, such as cancer or inflammation. Overall, DNTB has significant potential for use in various areas of scientific research.
Méthodes De Synthèse
The synthesis of DNTB involves the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 3-nitrobenzaldehyde and acryloyl chloride. The reaction is catalyzed by triethylamine and yields N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
DNTB is widely used in scientific research due to its ability to act as a chromogenic substrate for the determination of protease activity. This compound is commonly used in the development of enzyme assays for various proteases, including matrix metalloproteinases (MMPs), serine proteases, and cysteine proteases. DNTB is also used in the study of protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
(E)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-6-8-17(14(2)10-13)18-12-27-20(21-18)22-19(24)9-7-15-4-3-5-16(11-15)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQTXPNRYAYURB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6131168.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)

![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6131204.png)
